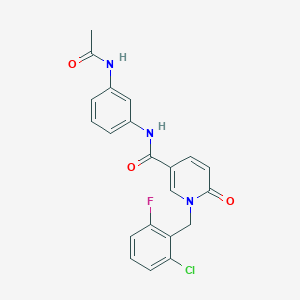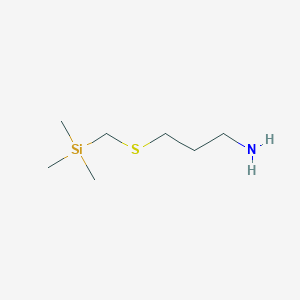
3-(trimethylsilylmethylsulfanyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trimethylsilylmethylsulfanyl)propan-1-amine is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propan-1-amine via a sulfanyl linkage. This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions.
作用機序
Target of Action
The primary targets of Slap TA, 95% are aliphatic or aromatic aldehydes . Aldehydes play a crucial role in various biochemical reactions and pathways in the body. They are involved in the formation of various biomolecules and are also intermediates in metabolic pathways.
Mode of Action
Slap TA, 95%: interacts with its targets (aliphatic or aromatic aldehydes) to enable the photomediated synthesis of thiomorpholines and thiazepanes . This interaction is facilitated by a photocatalytic cross-coupling process with Ir [(ppy) 2 dtbbpy]PF 6 .
Biochemical Pathways
The biochemical pathways affected by Slap TA, 95% involve the synthesis of thiomorpholines and thiazepanes from aldehydes . These compounds are part of a larger group of heterocyclic compounds that have various applications in medicinal chemistry due to their wide range of biological activities.
Result of Action
The molecular and cellular effects of Slap TA, 95% 's action result in the formation of N-unprotected piperazines . Piperazines are a class of organic compounds that have various applications in medicine, including as antipsychotics and antidepressants.
生化学分析
Biochemical Properties
“Slap TA, 95%” plays a crucial role in biochemical reactions, especially in the synthesis of thiomorpholines and thiazepanes. It interacts with aliphatic or aromatic aldehydes in the presence of photocatalysts such as Ir[(ppy)2dtbbpy]PF6 and Lewis acids like Bi(OTf)3 and Cu(OTf)2 . These interactions facilitate the formation of complex molecular structures, enabling the synthesis of various compounds without the need for tin-based reagents.
Cellular Effects
“Slap TA, 95%” influences various cellular processes by interacting with specific biomolecules. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in photomediated synthesis reactions suggests that it may play a role in modulating cellular functions through its interactions with enzymes and other proteins involved in these pathways .
Molecular Mechanism
The molecular mechanism of “Slap TA, 95%” involves its interaction with aldehydes and photocatalysts to facilitate the synthesis of thiomorpholines and thiazepanes. The compound binds to the aldehyde substrates, and in the presence of photocatalysts and Lewis acids, it undergoes a series of reactions that lead to the formation of the desired products. This process involves enzyme inhibition or activation, as well as changes in gene expression, which contribute to the compound’s overall biochemical effects .
Metabolic Pathways
“Slap TA, 95%” is involved in metabolic pathways related to the synthesis of thiomorpholines and thiazepanes. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in biochemical research and synthesis .
Transport and Distribution
Within cells and tissues, “Slap TA, 95%” is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport mechanisms of “Slap TA, 95%” is essential for optimizing its use in biochemical applications .
Subcellular Localization
“Slap TA, 95%” exhibits specific subcellular localization, which impacts its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its role in biochemical reactions and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trimethylsilylmethylsulfanyl)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with trimethylsilylmethylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
3-chloropropan-1-amine+trimethylsilylmethylthiolNaHthis compound+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Trimethylsilylmethylsulfanyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Reduction: The compound can be reduced to form simpler amines or silanes under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, acyl chlorides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: N-alkylated or N-acylated derivatives.
Reduction: Secondary or tertiary amines, silanes.
科学的研究の応用
3-(Trimethylsilylmethylsulfanyl)propan-1-amine is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Used in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
類似化合物との比較
Similar Compounds
3-(Triethoxysilyl)propan-1-amine: Similar in structure but with ethoxy groups instead of trimethylsilyl groups.
(3-Aminopropyl)triethoxysilane: Contains an aminopropyl group attached to a triethoxysilane moiety.
Uniqueness
3-(Trimethylsilylmethylsulfanyl)propan-1-amine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring robust and hydrophobic reagents.
特性
IUPAC Name |
3-(trimethylsilylmethylsulfanyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NSSi/c1-10(2,3)7-9-6-4-5-8/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNESDLLESCAVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CSCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NSSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2626477.png)
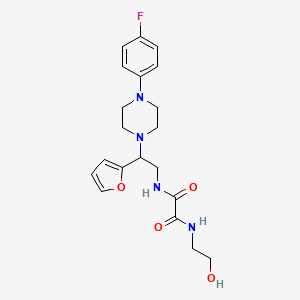

![N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]oxane-4-carboxamide](/img/structure/B2626481.png)
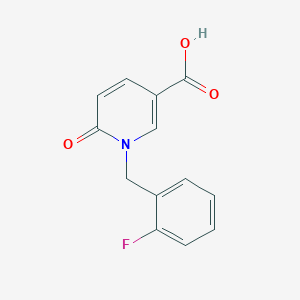


![4-(1,3,4-thiadiazol-2-yloxy)-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine](/img/structure/B2626487.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(diethylsulfamoyl)-2-fluorobenzoate](/img/structure/B2626489.png)
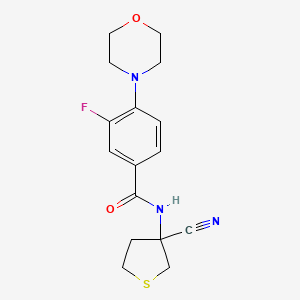
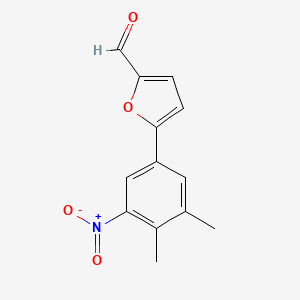
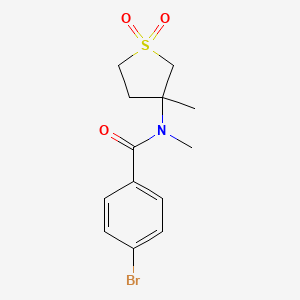
![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2626496.png)
